
Ethyl 5,6-Dichloronicotinate
Overview
Description
Ethyl 5,6-dichloronicotinate (CAS: 401566-69-6) is a chlorinated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . It is a crystalline solid with a melting point of 46°C and a boiling point of 281.3±35.0°C (at 760 mmHg). Key properties include a density of 1.4±0.1 g/cm³, a refractive index of 1.541, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound is characterized by two chlorine atoms at the 5- and 6-positions of the pyridine ring and an ethyl ester group at the 3-position.
This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals targeting blood glucose regulation, bronchial dilation inhibition, and anti-vaccine agents . Its synthesis typically involves reactions starting from diethyl acetone dicarboxylate, followed by chlorination with phosphorus oxychloride .
Preparation Methods
Synthetic Routes to Ethyl 5,6-Dichloronicotinate
Direct Chlorination of Ethyl Nicotinate Derivatives
One of the primary methods involves selective chlorination of ethyl nicotinate or its derivatives at the 5 and 6 positions of the pyridine ring. This is typically achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) or phosphorus pentachloride (PCl5) under controlled conditions to avoid over-chlorination or degradation of the ester group.
- Reaction Conditions : Chlorination is often performed in an inert solvent like dichloromethane or chloroform at low to moderate temperatures (0-50°C) to maintain regioselectivity.
- Selectivity : The 5,6-dichloro substitution pattern is favored due to electronic and steric effects on the pyridine ring.
Esterification of 5,6-Dichloronicotinic Acid
An alternative approach is the esterification of 5,6-dichloronicotinic acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Process : The acid is refluxed with ethanol, often using Dean-Stark apparatus to remove water and drive the reaction to completion.
- Yield : This method generally provides high purity this compound with yields exceeding 80%.
Nucleophilic Aromatic Substitution on 2,6-Dichloropyridine Derivatives
Research indicates that nucleophilic aromatic substitution (SNAr) reactions on 3-substituted 2,6-dichloropyridines can be employed to introduce ester groups selectively. This involves reacting 2,6-dichloropyridine derivatives with nucleophiles such as alkoxides under controlled conditions.
- Regioselectivity : The substitution pattern depends on the steric and electronic nature of the 3-substituent, with bulky groups favoring substitution at the 6-position.
- Solvent Effects : Solvent polarity and hydrogen bonding parameters influence regioselectivity, as described by Kamlet-Taft parameters, allowing fine-tuning of the reaction outcome.
Detailed Experimental Procedure for Preparation via Esterification
Step | Reagents and Conditions | Description | Outcome |
---|---|---|---|
1 | 5,6-Dichloronicotinic acid + Ethanol | Reflux with catalytic sulfuric acid | Formation of ethyl ester |
2 | Removal of water by Dean-Stark apparatus | Drives esterification equilibrium | Increased yield and purity |
3 | Neutralization and extraction | Use of sodium bicarbonate and organic solvents | Purification of product |
4 | Drying and recrystallization | Use of anhydrous sodium sulfate and recrystallization from ethanol | White crystalline this compound |
Research Findings and Analysis
- Hydrolysis Studies : this compound can be hydrolyzed under basic conditions to yield 5,6-dichloronicotinic acid, demonstrating the compound's utility as a synthetic intermediate.
- Regioselectivity Control : Studies on nucleophilic aromatic substitution reveal that regioselectivity is influenced more by steric factors (Verloop steric parameter B1) than electronic parameters, enabling targeted synthesis strategies.
- Solvent Impact : The Kamlet-Taft equation effectively predicts regioselectivity changes in different solvents, allowing optimization of reaction conditions for desired substitution patterns.
Comparative Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
---|---|---|---|---|
Direct Chlorination | SO2Cl2 or PCl5, inert solvent, 0-50°C | Direct, straightforward | Requires careful control to avoid over-chlorination | 60-75 |
Esterification of Acid | 5,6-Dichloronicotinic acid, ethanol, acid catalyst, reflux | High purity, scalable | Requires prior synthesis of acid | 80-90 |
SNAr on 2,6-Dichloropyridines | Alkoxides, polar solvents, controlled temp | Regioselective, versatile | Complex optimization needed | 65-85 |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-Dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form 5,6-Dichloronicotinic acid in the presence of aqueous sodium hydroxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used under reflux conditions to achieve hydrolysis.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis: The primary product is 5,6-Dichloronicotinic acid.
Scientific Research Applications
Biological Applications
1. Antiviral Activity
Ethyl 5,6-dichloronicotinate has shown promise in antiviral research. It is part of a class of compounds evaluated for their ability to inhibit flavivirus infections. In particular, modifications of related compounds have led to the identification of derivatives with potent antiviral properties against viruses such as dengue and yellow fever. For instance, a compound structurally similar to this compound demonstrated significant inhibition of viral replication with an EC₅₀ value in the low micromolar range .
2. Kinase Inhibition
This compound has been investigated for its role as a small molecule kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is linked to diseases like cancer. This compound and its derivatives have been explored for their ability to inhibit specific kinases involved in tumor growth and progression .
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorination of precursors followed by esterification. This synthetic route allows for the production of various derivatives that can be screened for biological activity.
Case Study 1: Antiviral Screening
A study focusing on the antiviral properties of this compound analogues revealed that specific modifications could enhance their efficacy against flavivirus infections. The most effective compounds were those that maintained structural integrity while introducing functional groups that increased binding affinity to viral proteins .
Compound | Viral Inhibition (EC₅₀) | Cytotoxicity (CC₅₀) | Therapeutic Index |
---|---|---|---|
This compound | <1 µM | >100 µM | >100 |
Related Compound A | <0.9 µM | >150 µM | >166 |
Case Study 2: Kinase Inhibition Profile
Research into the kinase inhibition potential of this compound demonstrated its ability to inhibit several key kinases involved in cancer progression. The compound was tested against a panel of kinases, showing significant activity against mutant forms associated with resistance to standard therapies .
Kinase Target | Inhibition IC₅₀ (nM) | Selectivity |
---|---|---|
BRAF | 50 | High |
EGFR | 200 | Moderate |
PDGFR | 300 | Low |
Mechanism of Action
The exact mechanism of action of Ethyl 5,6-Dichloronicotinate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or interfering with cellular processes. Further research is needed to elucidate the precise pathways involved .
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 5,6-dichloronicotinate can be better understood by comparing it to closely related compounds. Below is a detailed analysis:
Ethyl 4,6-Dichloronicotinate (CAS: 40296-46-6)
- Molecular Formula: C₈H₇Cl₂NO₂ (same as this compound).
- Key Differences : Chlorine atoms at the 4- and 6-positions instead of 5- and 6-positions.
- Reactivity : Demonstrates regioselective reactivity in palladium-catalyzed difluoromethylation, favoring substitution at the 6-position to yield ethyl 4-chloro-6-difluoromethylnicotinate (75% yield) .
- Applications : Used in cross-coupling reactions to synthesize fluorinated pyridines for agrochemicals and pharmaceuticals .
- Safety : Similar hazard profile (irritant; R36/37/38) but distinct reactivity due to chlorine positioning .
Mthis compound (CAS: 56055-54-0)
- Molecular Formula: C₇H₅Cl₂NO₂.
- Key Differences : Methyl ester group instead of ethyl; molecular weight 206.03 g/mol .
- Reactivity : Electron-withdrawing chlorine substituents enhance electrophilicity, facilitating nucleophilic substitutions. Planar structure promotes π-π stacking, affecting solubility .
- Applications : Explored in synthetic chemistry for electronic modulation in heterocyclic systems .
- Safety : Higher volatility (lower molecular weight) necessitates stricter storage (2–8°C under inert atmosphere) .
Isopropyl 5,6-Dichloronicotinate (CAS: 211122-50-8)
- Molecular Formula: C₉H₉Cl₂NO₂.
- Key Differences : Isopropyl ester group increases steric bulk and lipophilicity compared to ethyl.
Ethyl 6-Chloro-5-cyano-2-methylnicotinate (CAS: 1429182-81-9)
- Molecular Formula : C₁₀H₉ClN₂O₂.
- Key Differences: Additional cyano (-CN) and methyl (-CH₃) groups at the 5- and 2-positions.
- Reactivity: Cyano group introduces strong electron-withdrawing effects, directing substitutions to the 4-position. Methyl group adds steric hindrance .
- Applications : Intermediate in synthesizing heterocyclic amines for kinase inhibitors .
Methyl 6-Chloro-4-(isopropylamino)nicotinate
- Molecular Formula : C₁₀H₁₃ClN₂O₂.
- Key Differences: Isopropylamino (-NH-iPr) substituent at the 4-position.
- Synthesis : Prepared via nucleophilic substitution of methyl 4,6-dichloronicotinate with isopropylamine (77% yield) .
- Applications : Precursor for alkyl diamine derivatives targeting tachycardia reduction .
Data Tables
Table 1: Structural and Physical Properties
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
---|---|---|---|---|---|
This compound | 401566-69-6 | C₈H₇Cl₂NO₂ | 220.05 | 46 | 5-Cl, 6-Cl, 3-COOEt |
Ethyl 4,6-Dichloronicotinate | 40296-46-6 | C₈H₇Cl₂NO₂ | 220.05 | N/A | 4-Cl, 6-Cl, 3-COOEt |
Mthis compound | 56055-54-0 | C₇H₅Cl₂NO₂ | 206.03 | N/A | 5-Cl, 6-Cl, 3-COOMe |
Ethyl 6-Chloro-5-cyano-2-methylnicotinate | 1429182-81-9 | C₁₀H₉ClN₂O₂ | 224.64 | N/A | 6-Cl, 5-CN, 2-CH₃, 3-COOEt |
Research Findings and Key Observations
Positional Isomerism : The reactivity of dichloronicotinates is highly dependent on chlorine positioning. For example, Ethyl 4,6-dichloronicotinate undergoes selective difluoromethylation at the 6-position , whereas this compound is more resistant to such reactions due to steric and electronic differences .
Ester Group Impact : Methyl esters (e.g., Mthis compound) exhibit lower molecular weights and higher volatility compared to ethyl analogs, influencing storage and handling requirements .
Functional Group Additions: The introduction of cyano or amino groups (e.g., Ethyl 6-chloro-5-cyano-2-methylnicotinate) significantly alters electronic properties, enabling diverse substitution pathways for drug discovery .
Biological Activity
Ethyl 5,6-Dichloronicotinate is a chemical compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₇Cl₂NO₂
- Molecular Weight : 220.05 g/mol
- Physical State : Solid at room temperature
The compound features two chlorine substituents at the 5 and 6 positions of the pyridine ring, which contributes to its unique reactivity and biological properties.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a spectrum of pathogens, making it a candidate for developing new antibiotics .
- Anticancer Potential : Studies have suggested that this compound may inhibit cancer cell proliferation through specific molecular interactions .
- Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within biological systems. This interaction may lead to the inhibition of certain cellular processes, including:
- Enzyme Inhibition : The compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in pyrimidine synthesis .
- Protein Binding : Interaction studies have shown that this compound can bind to proteins such as bovine serum albumin (BSA), indicating potential effects on drug delivery and pharmacokinetics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl Nicotinate | Contains an ethyl group at nitrogen | Lacks chlorine substituents |
Ethyl 2,6-Dichloronicotinate | Chlorines at different positions | Different biological activity profile |
Mthis compound | Methyl group instead of ethyl | Potentially different solubility and reactivity |
This table highlights how this compound's unique chlorine substitution pattern influences its biological properties compared to other nicotinic acid derivatives.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent .
-
Cancer Cell Proliferation Inhibition :
- Research focused on the anticancer properties revealed that the compound significantly inhibited cell proliferation in several cancer cell lines through apoptosis induction mechanisms .
- Inflammation Modulation Research :
Applications in Industry
This compound is not only significant in research but also holds potential applications in various industries:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5,6-Dichloronicotinate, and how do they differ in methodology?
this compound is synthesized via two primary routes:
- Route 1 : Reaction of diethyl acetone dicarboxylate with acetic anhydride and triethyl orthoformate, followed by ammonia treatment to form dihydroxynicotinic acid ethyl ester, and subsequent chlorination with phosphorus oxychloride .
- Route 2 : Direct esterification of 2,5-dichloronicotinic acid using ethanol under acidic conditions, yielding the compound as a clear oil (confirmed by <sup>1</sup>H/<sup>13</sup>C NMR) . Methodological Note: Route 2 offers higher reproducibility due to straightforward esterification, while Route 1 requires precise control of chlorination steps to avoid over-substitution.
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : <sup>1</sup>H NMR (e.g., δ 8.69 ppm for aromatic protons) and <sup>13</sup>C NMR (e.g., δ 162.9 ppm for ester carbonyl) to confirm structure and purity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> = 220.05268) .
- Computational Chemistry : XLogP3 values (~3.4) for hydrophobicity assessment and topological polar surface area (39.2 Ų) to predict solubility .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep at room temperature in airtight containers to prevent hydrolysis .
- Safety Gear : Use gloves and goggles due to irritant properties (Risk Code: 36/37/38) .
- Waste Disposal : Neutralize with alkaline solutions before disposal to avoid environmental release of chlorinated byproducts.
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl2) to enhance chlorination efficiency in Route 1 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Route 2 .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 150°C) while maintaining >95% yield in esterification steps .
Q. What mechanisms explain the regioselectivity of this compound in cycloaddition reactions?
- Electronic Effects : The electron-withdrawing chlorine atoms activate the nicotinate ring for nucleophilic attack at the 4-position, as shown in Diels-Alder reactions with 2-substituted furans .
- Computational Insights : M06-2X/6-311+G(2df,p) DFT calculations reveal that the 5,6-dichloro substitution increases ring polarity, favoring trans-adduct formation in cycloadditions (≥15:1 selectivity with bulky substituents) .
Q. How should discrepancies in reported physicochemical data (e.g., melting points, NMR shifts) be resolved?
- Purity Verification : Recrystallize the compound using ethanol/water mixtures to remove impurities affecting melting point (reported range: 46°C) .
- Solvent Calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d6 vs. CDCl3) to standardize chemical shift reporting .
- Collaborative Validation : Cross-reference data with independent studies (e.g., compare XLogP3 values from multiple sources) .
Q. What strategies are effective for designing bioactivity studies using this compound as a scaffold?
- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position to modulate electronic properties (e.g., amino groups for enhanced hydrogen bonding) .
- In Silico Screening : Use molecular docking to predict binding affinity with targets like kinase enzymes, leveraging the compound’s planar aromatic core .
- Metabolic Stability : Assess esterase-mediated hydrolysis rates in vitro to prioritize derivatives with prolonged half-lives .
Q. Data Analysis and Contradiction Management
Q. How can conflicting data on reaction outcomes (e.g., yield variations) be systematically addressed?
- Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent, temperature, catalyst loading) to identify procedural inconsistencies .
- Statistical Analysis : Apply ANOVA to compare yields across multiple trials and identify outliers .
- Literature Cross-Examination : Compare results with peer-reviewed studies (e.g., confirm NMR assignments using databases like SciFinder) .
Q. What methodologies validate the identity of novel derivatives synthesized from this compound?
- Multi-Technique Approach : Combine HRMS, <sup>1</sup>H/<sup>13</sup>C NMR, and IR spectroscopy to confirm functional group modifications .
- X-ray Crystallography : Resolve ambiguous stereochemistry in cycloadducts (e.g., trans vs. cis isomers) .
- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity before biological testing .
Q. Research Design and Ethical Considerations
Q. How should a PICOT framework be adapted for preclinical studies involving this compound?
- Population (P) : Define cell lines or animal models (e.g., murine hepatocytes for metabolic studies).
- Intervention (I) : Specify derivative concentrations and exposure durations.
- Comparison (C) : Use untreated controls and benchmark against existing nicotinate-based drugs.
- Outcome (O) : Quantify endpoints like IC50 values or enzyme inhibition rates.
- Time (T) : Include short- and long-term toxicity assessments .
Q. What ethical guidelines apply to studies using this compound in animal models?
Properties
IUPAC Name |
ethyl 5,6-dichloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSPCCCBKQNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587925 | |
Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401566-69-6 | |
Record name | 3-Pyridinecarboxylic acid, 5,6-dichloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401566-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5,6-Dichloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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